Methyl 5-chloro-3-methoxypyrazine-2-carboxylate
Description
Methyl 5-chloro-3-methoxypyrazine-2-carboxylate is a pyrazine derivative characterized by a chlorine atom at position 5, a methoxy group at position 3, and a methyl ester at position 2 (Figure 1). Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, known for their versatility in pharmaceuticals, agrochemicals, and materials science . The compound’s structural features—electron-withdrawing chlorine and methoxy groups—impart unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and drug discovery.
Properties
CAS No. |
872355-81-2 |
|---|---|
Molecular Formula |
C7H7ClN2O3 |
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 5-chloro-3-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-5(7(11)13-2)9-3-4(8)10-6/h3H,1-2H3 |
InChI Key |
ZZWZJRBRQSSBMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1C(=O)OC)Cl |
Origin of Product |
United States |
Biological Activity
Antimicrobial Activity
Pyrazine derivatives, including methoxypyrazines, have shown promising antimicrobial properties. A study on structurally similar compounds revealed significant activity against various microorganisms.
Antibacterial Effects
Research on related compounds suggests potential antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| M. tuberculosis | 6.25 µg/mL |
| M. avium | 12.5 µg/mL |
| M. kansasii | 25 µg/mL |
These values are based on studies of similar pyrazine-2-carboxamides and may indicate the potential of methyl 5-chloro-3-methoxypyrazine-2-carboxylate .
Antifungal Properties
Pyrazine derivatives have also demonstrated antifungal activity. For instance, a related compound showed notable effects against Trichophyton mentagrophytes .
The biological activity of this compound likely involves interactions with specific molecular targets. While the exact mechanism for this compound is not established, studies on similar structures suggest:
- Enzyme inhibition: The compound may bind to and inhibit crucial enzymes in microbial metabolism.
- Cell membrane disruption: Its structure could allow interaction with microbial cell membranes, potentially disrupting their integrity.
Agricultural Applications
Methoxypyrazines, including compounds similar to this compound, have been investigated for their role in plant biology and potential agricultural applications .
Flavor and Aroma Compounds
These compounds contribute to the flavor and aroma profiles of various plants, particularly in grapes and wines. While not a direct biological activity, this property influences plant-environment interactions .
Potential Pharmaceutical Applications
The structural features of this compound suggest potential applications in drug development:
- Antimicrobial drug development: Its potential antibacterial and antifungal properties make it a candidate for new antimicrobial agents .
- Anticancer research: Some pyrazine derivatives have shown promise in cancer research, warranting investigation of this compound in that context.
Future Research Directions
To fully elucidate the biological activity of this compound, further studies are needed:
- Specific antimicrobial assays against a broad spectrum of pathogens.
- Molecular docking studies to identify potential binding sites and mechanisms of action.
- In vivo studies to assess efficacy and safety in biological systems.
- Structure-activity relationship studies to optimize its biological properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Key Observations :
- Substituent Position: Chlorine at position 5 (vs.
- Methoxy vs. Methyl : The methoxy group in the target compound increases polarity compared to methyl-substituted analogues (e.g., Methyl 5-chloro-6-methylpyrazine-2-carboxylate), likely improving solubility in polar solvents .
- Bioactivity : The presence of electron-withdrawing groups (Cl, OCH₃) may enhance electrophilicity, making the compound a candidate for kinase inhibitors or receptor agonists, as seen in TGR5-targeting derivatives .
Physicochemical Properties
While direct data are unavailable, properties can be extrapolated from similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
